molecular formula C9H10F3NO B1503185 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol CAS No. 1031721-43-3

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol

Cat. No.: B1503185
CAS No.: 1031721-43-3
M. Wt: 205.18 g/mol
InChI Key: STLZRNRPGIKLHI-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-(trifluoromethyl)pyridine as the starting material.

  • Halogenation: The pyridine ring is halogenated to introduce a halogen atom at the 3-position.

  • Grignard Reaction: The halogenated pyridine undergoes a Grignard reaction with methyl magnesium chloride to form the corresponding alcohol.

  • Hydrogenation: The resulting intermediate is hydrogenated to produce the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Various substituted pyridines and their derivatives.

Scientific Research Applications

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: It serves as a probe in biological studies to understand the effects of fluorination on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties due to its fluorinated structure.

Mechanism of Action

The mechanism by which 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, or other molecular interactions. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.

Molecular Targets and Pathways:

  • Biological Targets: Enzymes, receptors, and other proteins.

  • Pathways: Various metabolic and signaling pathways in biological systems.

Comparison with Similar Compounds

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol is compared with other similar compounds to highlight its uniqueness:

  • 2-(6-(Trifluoromethyl)pyridin-3-yl)ethanol: Similar structure but with an ethyl group instead of isopropyl.

  • 2-(6-(Trifluoromethyl)pyridin-3-yl)butan-2-ol: Similar structure but with a butyl group instead of isopropyl.

  • 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol: Similar structure but with the hydroxyl group at a different position.

These compounds differ in their physical and chemical properties, which can influence their applications and effectiveness in various fields.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and properties make it a valuable tool in the development of new materials, pharmaceuticals, and other chemical products.

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-8(2,14)6-3-4-7(13-5-6)9(10,11)12/h3-5,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLZRNRPGIKLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694749
Record name 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031721-43-3
Record name 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cool the contents of an inerted reaction vessel containing technical grade 6-trifluoromethyl-nicotinic acid ethyl ester (45.6 moles; 10.00 kg) and tert-butyl methyl ether (71.6 L; 53.0 kg) to 10-15° C., and add the solution into a separate inerted reaction vessel cooled to 5-12° C. containing 3 M methylmagnesium chloride (136.8 moles; 45.6 L; 46.2 kg) and tetrahydrofuran (76.5 L; 68.0 kg). Observe a moderate exotherm during the addition, and maintain the internal reaction temperature between 15-25° C. Confirm that the starting ester is completely consumed by HPLC, and cool the reactor contents to 0-3° C. Add the contents from the reaction vessel slowly to a separate reactor cooled to 0-5° C. containing hydrochloric acid (203 moles; 16.67 L; 20.0 kg) and water (81.0 L, 81.0 kg), and observe gas evolution. Separate the layers and extract the aqueous phase once with tert-butyl methyl ether (59.5 L; 44.0 kg). Combine the organic layers and wash with a 20% sodium chloride solution (189.3 moles; 46.5 L; 55.3 kg). Filter the organic solution, concentrate to approximately 1 volume, and dilute with acetonitrile (31.8 L; 25.0 kg). Concentrate the solution to approximately 1 volume to provide the titled compound as a technical grade oil (7.9 kg; 84.4%, based on HPLC) in acetonitrile. Use the crude material as a solution in acetonitrile without further purification. A pure sample of the product can be obtained by following the procedure given below.
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
71.6 L
Type
reactant
Reaction Step One
Quantity
45.6 L
Type
reactant
Reaction Step Two
Quantity
76.5 L
Type
solvent
Reaction Step Two
Quantity
16.67 L
Type
reactant
Reaction Step Three
Name
Quantity
81 L
Type
solvent
Reaction Step Three
Quantity
46.5 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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